2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid
Overview
Description
2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is an organic compound that features a benzoic acid core substituted with tetrabromo groups and a bis(prop-2-enyl)carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid typically involves the following steps:
Formation of the benzoic acid core: The starting material, 3,4,5,6-tetrabromobenzoic acid, can be synthesized through the bromination of benzoic acid using bromine in the presence of a catalyst.
Introduction of the bis(prop-2-enyl)carbamoyl group: This step involves the reaction of 3,4,5,6-tetrabromobenzoic acid with bis(prop-2-enyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce the carbamoyl group.
Substitution: The bromine atoms on the benzoic acid core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism by which 2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid exerts its effects depends on its interaction with molecular targets. The compound’s bromine atoms and carbamoyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(prop-2-enyl)carbamoyl]benzoic acid: This compound is similar in structure but lacks the tetrabromo substitution.
3,4,5,6-Tetrabromobenzoic acid: This compound shares the benzoic acid core with tetrabromo substitution but lacks the bis(prop-2-enyl)carbamoyl group.
Uniqueness
2-[Bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is unique due to the combination of its tetrabromo-substituted benzoic acid core and the bis(prop-2-enyl)carbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2-[bis(prop-2-enyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br4NO3/c1-3-5-19(6-4-2)13(20)7-8(14(21)22)10(16)12(18)11(17)9(7)15/h3-4H,1-2,5-6H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWYJHYXMSQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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